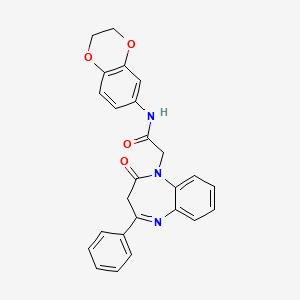![molecular formula C21H22N2O4S2 B11264652 Ethyl 3-{[4-(dimethylamino)phenyl]sulfamoyl}-4-phenylthiophene-2-carboxylate](/img/structure/B11264652.png)
Ethyl 3-{[4-(dimethylamino)phenyl]sulfamoyl}-4-phenylthiophene-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-{[4-(dimethylamino)phenyl]sulfamoyl}-4-phenylthiophene-2-carboxylate is a synthetic compound with a complex structure. It belongs to the class of thiophene derivatives, which are important heterocyclic systems in both natural products and drugs . This compound has attracted attention due to its potential biological activities and applications.
準備方法
Synthetic Routes:: The synthesis of Ethyl 3-{[4-(dimethylamino)phenyl]sulfamoyl}-4-phenylthiophene-2-carboxylate involves several steps. One possible synthetic route starts with the reaction of m-anisidine with NaNO₂ and concentrated aqueous hydrochloric acid. This is followed by the addition of the anion of ethyl α-ethylacetoacetate, resulting in the formation of the Japp–Klingmann azo-ester intermediate .
Industrial Production:: While specific industrial production methods may vary, the compound can be synthesized on a larger scale using similar principles from the laboratory-scale synthesis.
化学反応の分析
Reactions:: Ethyl 3-{[4-(dimethylamino)phenyl]sulfamoyl}-4-phenylthiophene-2-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying its properties and creating derivatives.
Common Reagents and Conditions::Oxidation: Oxidizing agents like KMnO₄ or H₂O₂ can be used.
Reduction: Reducing agents such as NaBH₄ or LiAlH₄ are employed.
Substitution: Halogenation (e.g., using Br₂ or Cl₂) leads to substitution reactions.
Major Products:: The major products formed depend on the specific reaction conditions. For instance, reduction may yield the corresponding amine derivative, while oxidation could lead to sulfoxide or sulfone derivatives.
科学的研究の応用
Chemistry: As a building block for designing new compounds.
Biology: Investigating its effects on cellular processes.
Medicine: Exploring its pharmacological properties.
Industry: Developing materials or catalysts.
作用機序
この化合物がその効果を発揮する正確なメカニズムは、現在も研究中の分野です。これは、特定の分子標的または経路と相互作用し、細胞機能に影響を与えている可能性があります。
6. 類似の化合物との比較
私は、類似の化合物に関する具体的な情報は持っていませんが、研究者はその特性、反応性、および用途を関連するチオフェン誘導体と比較することがよくあります。
類似化合物との比較
While I don’t have specific information on similar compounds, researchers often compare its properties, reactivity, and applications with related thiophene derivatives.
特性
分子式 |
C21H22N2O4S2 |
|---|---|
分子量 |
430.5 g/mol |
IUPAC名 |
ethyl 3-[[4-(dimethylamino)phenyl]sulfamoyl]-4-phenylthiophene-2-carboxylate |
InChI |
InChI=1S/C21H22N2O4S2/c1-4-27-21(24)19-20(18(14-28-19)15-8-6-5-7-9-15)29(25,26)22-16-10-12-17(13-11-16)23(2)3/h5-14,22H,4H2,1-3H3 |
InChIキー |
DEFSLMYLQVTTGP-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(C(=CS1)C2=CC=CC=C2)S(=O)(=O)NC3=CC=C(C=C3)N(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[5-(Propan-2-YL)-4H-1,2,4-triazol-3-YL]ethan-1-amine](/img/structure/B11264570.png)
![2-{[2-ethyl-6-(4-methoxybenzyl)-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}-N-(4-ethylphenyl)acetamide](/img/structure/B11264577.png)


![N-{3-[1-(2-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3,4-dimethylbenzamide](/img/structure/B11264594.png)
![4-tert-butyl-N-[2-oxo-4-(propylamino)-2H-chromen-3-yl]benzamide](/img/structure/B11264596.png)

![N-(3-chloro-4-methoxyphenyl)-N-methyl-2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide](/img/structure/B11264623.png)
![5-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B11264626.png)
![2-({5-[(3,4-dimethoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(3-ethylphenyl)acetamide](/img/structure/B11264628.png)
![N-{3-[1-(3,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3,4-dimethylbenzamide](/img/structure/B11264632.png)
![3-bromo-N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B11264638.png)
![N-(3-Cyanophenyl)-2-{[9-(4-methoxyphenyl)pyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazin-3-YL]sulfanyl}acetamide](/img/structure/B11264641.png)
![3-(3-Chlorophenyl)-6-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}pyridazine](/img/structure/B11264647.png)
